
1-AZEPANYL(3-METHYL-2-NITROPHENYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azepanyl(3-methyl-2-nitrophenyl)methanone is a chemical compound that belongs to the class of aromatic ketones It features a seven-membered azepane ring attached to a 3-methyl-2-nitrophenyl group via a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-azepanyl(3-methyl-2-nitrophenyl)methanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.
Coupling Reaction: The final step involves coupling the azepane ring with the 3-methyl-2-nitrophenyl group via a methanone linkage. This can be achieved through Friedel-Crafts acylation using reagents like acetyl chloride and aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents in the presence of Lewis acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of 1-azepanyl(3-methyl-2-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Azepanyl(3-methyl-2-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or receptor binding.
Wirkmechanismus
The mechanism of action of 1-azepanyl(3-methyl-2-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Azepanyl(2-nitrophenyl)methanone: Similar structure but with the nitro group in a different position.
1-Azepanyl(4-methyl-2-nitrophenyl)methanone: Similar structure with an additional methyl group on the aromatic ring.
1-Azepanyl(3-chloro-2-nitrophenyl)methanone: Similar structure with a chloro substituent instead of a methyl group.
Uniqueness: 1-Azepanyl(3-methyl-2-nitrophenyl)methanone is unique due to the specific positioning of the methyl and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its analogs.
Eigenschaften
IUPAC Name |
azepan-1-yl-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-7-6-8-12(13(11)16(18)19)14(17)15-9-4-2-3-5-10-15/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNKFUHNNRPOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
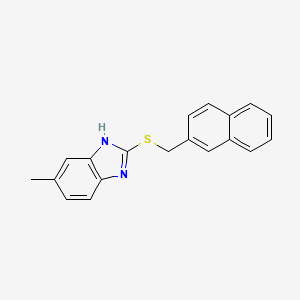
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)
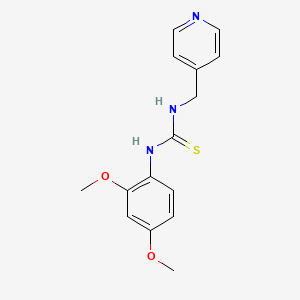
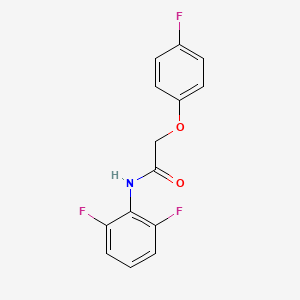
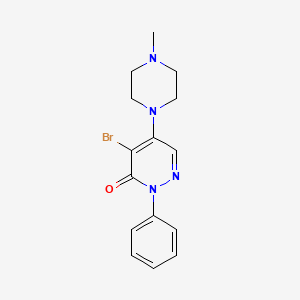
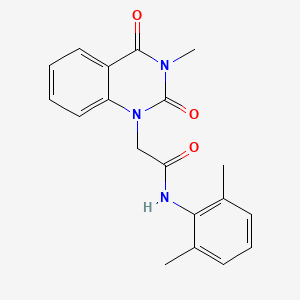
![11-(4-Bromophenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B5755291.png)
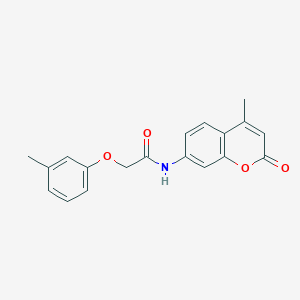
![2-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID](/img/structure/B5755302.png)

![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
![4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5755338.png)
![N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B5755344.png)
